molecular formula C12H15NO5S B2394662 3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid CAS No. 786729-13-3

3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

Cat. No. B2394662
M. Wt: 285.31
InChI Key: BCKFXBHZZGRKQZ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of this compound is 285.32 . The IUPAC name is (2E)-3-{3-[(dimethylamino)sulfonyl]-4-methoxyphenyl}-2-propenoic acid . The InChI code is 1S/C12H15NO5S/c1-13(2)19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-3/h4-8H,1-3H3,(H,14,15)/b7-5+ .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

  • Hydrogen-bonded Chains and Network Structure : In a study of a structurally similar compound, (E)-4-methoxycinnamic acid, molecules are linked into chains by paired O—H⋯O hydrogen bonds and weak C—H⋯O interactions. This creates a three-dimensional network structure, highlighting its potential in materials science and crystal engineering (Yang et al., 2006).

  • Crystal Structure and Spectroscopy : The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was characterized using X-ray crystallography and spectroscopic methods. Intramolecular N H⋯O and O H⋯O interactions were noted, contributing to its stabilization and indicating potential applications in molecular design (Venkatesan et al., 2016).

  • Catalysis and Methoxycarbonylation : A study on methoxycarbonylation of phenylethyne, catalyzed by palladium complexes, produced high-activity products including methyl cinnamate. This process might be relevant to the synthesis of similar compounds for various industrial applications (Magro et al., 2010).

  • Cytotoxic Activity : Carboxylic acids like 3-methoxyphenylacetic acid, when reacted with certain compounds, showed cytotoxic activity against various tumor cell lines, suggesting potential applications in medicinal chemistry (Gómez‐Ruiz et al., 2008).

  • Solid-Liquid Phase Transfer Catalysis : Eco-friendly methodologies, like solid-liquid solvent-free phase transfer catalysis, were applied to synthesize aromatic esters, which are significant in cosmetic industries. This method was noted for its improvement and simplification over classical procedures (Villa et al., 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(E)-3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-13(2)19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-3/h4-8H,1-3H3,(H,14,15)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKFXBHZZGRKQZ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.